Benzenesulfonamide, 4-methyl-N-4-quinolinyl-

NF-κB inhibition regioisomer selectivity quinoline sulfonamide SAR

Benzenesulfonamide, 4-methyl-N-4-quinolinyl- (CAS 32433‑30‑0) is a small-molecule member of the N‑quinoline‑benzenesulfonamide (NQBS) class. Its structure couples a 4‑methylbenzenesulfonamide moiety to the 4‑position of the quinoline ring, forming a regiochemically defined scaffold.

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
CAS No. 32433-30-0
Cat. No. B11836671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-methyl-N-4-quinolinyl-
CAS32433-30-0
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC3=CC=CC=C32
InChIInChI=1S/C16H14N2O2S/c1-12-6-8-13(9-7-12)21(19,20)18-16-10-11-17-15-5-3-2-4-14(15)16/h2-11H,1H3,(H,17,18)
InChIKeyQUSRFZSAXQSDFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

32433-30-0 | Benzenesulfonamide, 4-methyl-N-4-quinolinyl- – Chemical Identity and Scaffold Classification for Research Procurement


Benzenesulfonamide, 4-methyl-N-4-quinolinyl- (CAS 32433‑30‑0) is a small-molecule member of the N‑quinoline‑benzenesulfonamide (NQBS) class. Its structure couples a 4‑methylbenzenesulfonamide moiety to the 4‑position of the quinoline ring, forming a regiochemically defined scaffold [1]. The compound has a molecular formula of C₁₆H₁₄N₂O₂S, a monoisotopic mass of 298.078 Da, a polar surface area of ~70.7 Ų, a calculated LogP of approximately 3.85, and one hydrogen‑bond donor . NQBS‑class compounds have been identified as inhibitors of NF‑κB nuclear translocation, a mechanism relevant to oncology and inflammation research [2].

32433-30-0 Procurement Risk: Why Generic Quinoline Sulfonamide Swaps Can Fail in NF‑κB‑Dependent Models


Within the NQBS chemotype, simple replacement of the sulfonamide‑attachment position on the quinoline core or modification of the benzenesulfonamide substituent has been shown to drastically alter NF‑κB inhibitory potency and target engagement. For example, the 4‑quinolinyl regioisomer exhibits a distinct spatial presentation of the sulfonamide pharmacophore compared with the extensively characterized 8‑quinolinyl series, where potent cell‑based NF‑κB suppression (IC₅₀ as low as 0.6 µM) has been reported [1]. Moreover, within the 4‑quinolinyl sub‑class, removal or bulk replacement of the 4‑methyl group on the benzenesulfonamide ring modulates lipophilicity (ΔLogP), hydrogen‑bonding patterns, and ultimately, biological activity [2]. Consequently, a generic substitution without verifying regioisomeric and substituent‑specific performance risks loss of activity in assays where the precise 4‑methyl‑N‑4‑quinolinyl architecture is required.

32433-30-0 Quantitative Differentiation Evidence: Regioisomeric Selectivity, Physicochemical Profile, and Kinase Counter‑Screening Data


Regioisomeric Differentiation: 4‑Quinolinyl vs. 8‑Quinolinyl Attachment and NF‑κB Pathway Activity

The target compound positions the sulfonamide linker at the 4‑position of quinoline, whereas the most advanced NQBS literature series (e.g., CU‑O42, CU‑O47, CU‑O75) and two independent NIH‑MLI high‑throughput screening campaigns identified the 8‑quinolinyl regioisomer as the primary active scaffold [1][2]. The 4‑quinolinyl attachment is explicitly listed as an alternative embodiment in the core NQBS patent (US 9,896,420 B2), indicating distinct intellectual property space [3]. In functional terms, the 8‑quinolinyl series has produced lead compounds with lymphoma cell growth inhibition IC₅₀ values of 0.75–1.5 µM (CU‑O75), while the 4‑quinolinyl regioisomer has not yet been reported with equivalent quantitative cellular potency data, making it a structurally differentiated but less‑characterized member of the NQBS family [2].

NF-κB inhibition regioisomer selectivity quinoline sulfonamide SAR

Physicochemical Differentiation: LogP and Rotatable Bond Profile Relative to 8‑Quinolinyl and Unsubstituted Analogs

The calculated octanol–water partition coefficient (ACD/LogP) for 4‑methyl‑N‑(quinolin‑4‑yl)benzenesulfonamide is 3.85, which is 0.42 log units higher than that of its 3‑quinolinyl regioisomer (ACD/LogP ≈ 3.43) . This differential lipophilicity arises from the combined effect of the 4‑methyl substitution on the benzene ring and the electronic environment of the 4‑quinolinyl attachment position. Higher LogP can translate into increased membrane permeability but also elevated metabolic clearance risk; thus, the compound offers a distinct physicochemical starting point for structure‑property relationship (SPR) optimization studies compared with the closely related 3‑quinolinyl isomer .

LogP drug-likeness physicochemical profiling quinoline sulfonamide

Kinase and Receptor Counter‑Screening Profile of the 8‑Quinolinyl Analog: Implications for 4‑Quinolinyl Selectivity Expectations

The 8‑quinolinyl positional isomer of the target compound (4‑methyl‑N‑(quinolin‑8‑yl)benzenesulfonamide, CID 82533) has been evaluated in multiple biochemical counter‑screens. It showed an IC₅₀ of 2,570 nM against the kappa‑type opioid receptor (human) and 550 nM against the sphingosine‑1‑phosphate receptor 4 (S1P₄, human) [1]. These data provide a baseline off‑target profile for the 8‑yl regioisomer; the 4‑yl regioisomer (32433‑30‑0) is expected to exhibit a different selectivity fingerprint owing to the altered spatial orientation of the sulfonamide group, but direct counter‑screening data are not yet publicly available. Researchers requiring a clean off‑target profile for NF‑κB‑focused studies should consider the attachment‑position dependence of receptor interactions when selecting between regioisomers.

kinase selectivity off-target screening opioid receptor S1P4 receptor

Intellectual Property Differentiation: 4‑Quinolinyl NQBS as an Alternative Embodiment in Composition‑of‑Matter Patent Claims

The granted US patent US 9,896,420 B2, titled 'N‑quinolin‑benzenesulfonamides and related compounds for the treatment of cancer, autoimmune disorders and inflammation,' broadly claims the NQBS class and explicitly recites compounds wherein the quinoline ring may be substituted at various positions [1]. While the exemplified compounds in the patent primarily feature the 8‑quinolinyl attachment, the generic Markush structures encompass the 4‑quinolinyl regioisomer. This means that 32433‑30‑0 falls within the patent scope but is not among the specifically exemplified lead compounds, offering a potentially under‑explored sub‑space for derivative synthesis and SAR expansion by groups seeking novel composition‑of‑matter filings.

patent landscape composition of matter NQBS scaffold freedom to operate

32433-30-0 Priority Application Scenarios Based on Quantitative Differentiation Evidence


NF‑κB Pathway Probe Development Requiring a 4‑Quinolinyl Attachment Geometry

The 4‑quinolinyl regioisomer places the sulfonamide group in a spatially distinct orientation compared with the 8‑yl series that dominates published NQBS pharmacology [1]. Research laboratories designing chemical probes to interrogate NF‑κB protein–protein interactions (e.g., IκBα/p50/p65 trimer stabilization) can use 32433‑30‑0 as a structurally differentiated starting scaffold to map the attachment‑position dependence of target engagement, particularly where 8‑yl leads have already been optimized.

Regioisomer‑Based Structure–Activity Relationship (SAR) Expansion Campaigns

The 0.42‑unit higher LogP of 32433‑30‑0 relative to its 3‑quinolinyl isomer makes it a suitable candidate for systematic SPR studies exploring the interplay between quinoline attachment position, lipophilicity, and cellular permeability. Medicinal chemistry teams can procure the 4‑yl, 3‑yl, and 8‑yl isomers in parallel to construct a comprehensive regioisomeric SAR matrix informed by quantitative physicochemical data.

Off‑Target Selectivity Profiling of Regioisomeric Quinoline Sulfonamides

Because the 8‑quinolinyl isomer exhibits measurable activity at kappa opioid (IC₅₀ 2,570 nM) and S1P₄ (IC₅₀ 550 nM) receptors [2], the 4‑quinolinyl isomer (32433‑30‑0) should be included in counter‑screening panels to determine whether the attachment‑position shift mitigates these off‑target interactions. This application is directly relevant to procurement for selectivity profiling in early‑stage drug discovery.

Patent‑Aware Derivative Synthesis and Novel IP Generation

Since US 9,896,420 B2 generically claims but does not exemplify the 4‑quinolinyl NQBS sub‑class [3], 32433‑30‑0 serves as a key intermediate for synthesizing novel derivatives that may lie outside the specifically disclosed chemical space of the original patent. Industrial and academic groups pursuing freedom‑to‑operate in the NQBS field can leverage this compound for the generation of new composition‑of‑matter filings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzenesulfonamide, 4-methyl-N-4-quinolinyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.